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Hept-2-en-1-ol

Cat. No.: B12510262
M. Wt: 114.19 g/mol
InChI Key: ASFYPVGAALGVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Hept-2-en-1-ol (CAS 33467-76-4), also known as trans-2-Hepten-1-ol, is a high-value unsaturated alcohol of significant interest in industrial and synthetic chemistry. This compound is characterized as a colorless to pale yellow liquid with a distinct green, fatty, and slightly pungent odor . With a molecular formula of C7H14O and a molecular weight of 114.19 g/mol, it serves as a versatile building block and fragrance ingredient . Its primary research and commercial application lies within the flavor and fragrance industry , where it is employed to impart or modify green, fatty, and plastic nuances in specialty fragrance compositions . The compound's defined organoleptic properties make it a subject of study in the development of advanced aromatic formulas. Recommended usage levels in fragrance concentrates can go up to 0.5% . From a synthetic chemistry perspective, (E)-Hept-2-en-1-ol's structure, featuring both a terminal hydroxyl group and a trans-configured double bond, makes it a useful intermediate for various organic transformations, including further oxidation, reduction, or coupling reactions. Researchers can note the following physicochemical properties: a boiling point of approximately 83°C at 20 mm Hg, a refractive index of 1.437-1.444 at 20°C, and a specific gravity of 0.839-0.845 at 25°C . It is soluble in alcohol and has limited solubility in water. This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B12510262 Hept-2-en-1-ol

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

hept-2-en-1-ol

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h5-6,8H,2-4,7H2,1H3

InChI Key

ASFYPVGAALGVNR-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCO

Origin of Product

United States

Advanced Synthetic Methodologies for Hept 2 En 1 Ol and Its Stereoisomers

Regioselective and Stereoselective Reductions

The reduction of α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis, offering a direct route to allylic alcohols like Hept-2-en-1-ol. The key challenge lies in selectively reducing the carbonyl group while preserving the carbon-carbon double bond.

Catalytic Hydrogenation Approaches to this compound

Catalytic hydrogenation represents a prominent method for the selective synthesis of unsaturated alcohols from α,β-unsaturated aldehydes. The choice of catalyst and reaction conditions is paramount to prevent the hydrogenation of the carbon-carbon double bond. For the conversion of hept-2-enal to this compound, catalysts based on metals like gold on a zinc oxide support (Au/ZnO) have shown high selectivity for the formation of the unsaturated alcohol. rsc.org The selectivity is influenced by factors such as the size of the metal nanoparticles and the reduction temperature of the catalyst prior to use. rsc.org For analogous reactions like the hydrogenation of but-2-enal, selectivities towards the unsaturated alcohol can reach approximately 80% with optimized Au/ZnO catalysts. rsc.org

Typical Reaction Conditions for Catalytic Hydrogenation:

Catalyst Support Pre-reduction Temp. Substrate Product Selectivity

Stereoselective Reduction of α,β-Unsaturated Aldehydes (e.g., Hept-2-enal)

The stereoselective reduction of α,β-unsaturated aldehydes, such as hept-2-enal, is critical for obtaining specific isomers of this compound. Reagents like sodium borohydride (B1222165) (NaBH₄) and diisobutylaluminum hydride (DIBAL-H) are commonly employed. vulcanchem.com DIBAL-H, in particular, demonstrates superior selectivity for the 1,2-reduction of the carbonyl group, leaving the C=C double bond intact. vulcanchem.com The synthesis of (E)-hept-2-en-1-ol can be achieved through the reduction of (E)-hept-2-enal. researchgate.netmdpi.com Asymmetric reduction methods, employing chiral catalysts, can yield enantiomerically enriched or pure stereoisomers. Chiral phosphoric acids and chiral ruthenium complexes with specific ligands have been successful in the asymmetric reduction of various unsaturated substrates, achieving high enantioselectivity. vulcanchem.comajchem-b.com

Chemoselective Reduction of α,β-Unsaturated Ketones (e.g., 2-Heptenone)

The synthesis of this compound can also be approached through the chemoselective reduction of the corresponding α,β-unsaturated ketone, 2-heptenone. The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a well-established method for the selective 1,2-reduction of enones to allylic alcohols. benchchem.com This method effectively suppresses the common side reaction of 1,4-conjugate addition, which would lead to the saturated ketone or alcohol. benchchem.commasterorganicchemistry.com

Luche Reduction of 2-Heptenone:

Substrate Reagents Solvent Temperature Product

Mechanistic Investigations of Selective Reducing Agents (e.g., NaBH₄, LiAlH₄)

The selectivity of hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) is governed by their reactivity. libretexts.org LiAlH₄ is a significantly stronger reducing agent than NaBH₄ due to the greater polarity of the Al-H bond compared to the B-H bond. libretexts.orgmasterorganicchemistry.com

In the reduction of α,β-unsaturated aldehydes, NaBH₄ can yield a mixture of products through both 1,2-addition (to the carbonyl carbon) and 1,4-addition (to the β-carbon). stackexchange.com The 1,2-addition results in the desired unsaturated alcohol, this compound, while the 1,4-addition leads to a saturated aldehyde intermediate, which is then further reduced to the saturated alcohol, heptanol. stackexchange.com The use of CeCl₃ (Luche reduction conditions) enhances the electrophilicity of the carbonyl carbon, promoting the 1,2-addition pathway with NaBH₄. benchchem.com

LiAlH₄, being more reactive, typically reduces the carbonyl group so rapidly that 1,2-addition is the predominant pathway, yielding the allylic alcohol. masterorganicchemistry.com However, its high reactivity can sometimes lead to the reduction of both the carbonyl and the double bond if not carefully controlled. researchgate.net

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then protonated, typically by the solvent or during a subsequent workup step, to yield the final alcohol. libretexts.org

Organometallic Synthesis Pathways

Organometallic reagents provide a powerful alternative for constructing the carbon skeleton and introducing the hydroxyl group in a single step.

Grignard Reagent Additions to Unsaturated Carbonyl Precursors

Grignard reagents (RMgX) are excellent nucleophiles that readily add to the carbonyl group of aldehydes and ketones. libretexts.orgmasterorganicchemistry.com To synthesize this compound, a Grignard reagent can be reacted with an appropriate α,β-unsaturated aldehyde. For example, the addition of a propylmagnesium halide to acrolein would, in principle, yield this compound after an acidic workup. However, controlling the regioselectivity (1,2- versus 1,4-addition) is a significant challenge.

To favor the desired 1,2-addition, the reaction is often carried out at low temperatures. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. libretexts.org Subsequent protonation yields the alcohol. libretexts.org The use of copper salts, such as copper(I) chloride, can be employed to direct the reaction towards either 1,2- or 1,4-addition, providing a degree of control over the product outcome. rsc.org Furthermore, chiral ligands can be used in conjunction with organometallic reagents to achieve enantioselective additions. rug.nl

Multi-Step Syntheses Utilizing Organolithium Reagents

The construction of the this compound carbon framework can be achieved through multi-step sequences that employ organolithium reagents. These strong bases and nucleophiles are instrumental in forming new carbon-carbon bonds.

A notable approach involves the reaction of t-butylacetylene with an organolithium reagent like butyllithium (B86547) to form a lithium acetylide. This acetylide then reacts with an appropriate electrophile, such as acrolein, to construct the carbon chain. google.com This method, while initially aimed at a different target, demonstrates the principle of using organolithium reagents to build the necessary carbon backbone, which can be subsequently modified to yield this compound. For instance, a protocol originally designed for (Z)-2-hepten-1-ol can be adapted to favor the trans isomer by modifying reaction conditions such as solvent polarity and temperature. benchchem.com

Key steps in such a synthesis can include:

Deprotection: Removal of protecting groups, often facilitated by mild acidic conditions, for instance, aqueous oxalic acid in dichloromethane (B109758) at low temperatures. benchchem.com

Reduction: Selective reduction of an ester or other carbonyl functionality to the primary alcohol using reagents like diisobutylaluminum hydride (DIBAL-H). benchchem.comchemicalbook.com

Quenching: The final step often involves the quenching of a reactive intermediate with a proton source, such as methanol, in the presence of an organolithium reagent like t-butyllithium, to yield the desired alcohol. benchchem.com

Cross-Coupling Reactions for Alkenol Formation

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, offer a powerful tool for the formation of the carbon-carbon double bond in this compound with high stereoselectivity.

The Negishi coupling, for example, involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. Alkynylzinc reagents can be generated in situ from the corresponding alkyne and an organolithium compound, followed by transmetalation with a zinc salt like zinc chloride. thieme-connect.de This alkynylzinc can then be coupled with a suitable partner.

Another relevant strategy is the Sonogashira cross-coupling, which couples terminal alkynes with aryl or vinyl halides. benchchem.com While not a direct route to the alkenol, the resulting enyne can be further manipulated. For instance, a one-pot sequential indium-catalyzed cycloisomerization followed by a palladium-catalyzed cross-coupling has been developed for the synthesis of complex molecules, showcasing the versatility of these methods. acs.org

The following table summarizes representative cross-coupling approaches:

Coupling ReactionCatalyst/ReagentsKey Features
Negishi Coupling Pd(PPh₃)₄, Alkynylzinc reagentIn situ generation of organozinc from alkyne and BuLi/ZnCl₂. thieme-connect.de
Sonogashira Coupling Pd catalyst, Copper co-catalystCouples terminal alkynes with halides to form enynes. benchchem.com

Hydroboration-Oxidation Strategies

Hydroboration-oxidation is a two-step reaction sequence that provides a highly regioselective and stereoselective route to alcohols from alkenes and alkynes.

The hydroboration-oxidation of a terminal alkyne like 1-heptyne (B1330384) is a classic and effective method for the synthesis of (E)-hept-2-en-1-ol. benchchem.comvulcanchem.com This reaction proceeds via an anti-Markovnikov addition of a borane (B79455) reagent across the triple bond. The boron atom adds to the terminal carbon, and a hydrogen atom adds to the internal carbon.

Commonly used borane reagents for this transformation include disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), which are sterically hindered to prevent double addition to the alkyne. benchchem.com The subsequent oxidation of the resulting vinylborane (B8500763) intermediate with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH) replaces the boron atom with a hydroxyl group, yielding the trans-alkenol. benchchem.combenchchem.com

The choice of the hydroborating agent is crucial for achieving high selectivity. Sterically demanding reagents like disiamylborane and 9-BBN are preferred as they enhance the regioselectivity of the addition to terminal alkynes and prevent further reaction. benchchem.compitt.edu

Isomerization and Rearrangement Processes

Isomerization reactions provide a pathway to this compound from its positional isomers. These reactions typically involve the migration of the double bond along the carbon chain.

The position of the double bond in a heptenol can be changed under acidic conditions. For example, hept-1-en-2-ol (B40076) can be isomerized to this compound. This process is often catalyzed by a Brønsted acid such as p-toluenesulfonic acid (pTSA) in a solvent like toluene (B28343) at elevated temperatures. benchchem.com

The mechanism involves the protonation of the double bond by the acid catalyst to form a carbocation intermediate. researchgate.netlsu.edu This carbocation can then undergo a rearrangement, typically through a hydride shift, to a more stable carbocation. Subsequent deprotonation at a different position leads to the formation of the isomerized alkene. The formation of heptene (B3026448) isomers is often explained by the protonated cyclopropyl (B3062369) (PCP) mechanism, which involves rapid steps for the formation and shift of methyl groups. researchgate.net In the context of heptenols, the equilibrium will favor the formation of the more thermodynamically stable isomer.

The table below outlines the conditions for a typical acid-catalyzed isomerization:

CatalystSolventConditionsMechanism
p-Toluenesulfonic acid (pTSA)TolueneReflux (110°C) for 6 hours benchchem.comProtonation of the double bond followed by carbocation rearrangement. benchchem.com

Mechanistic Pathways of Alkenol Rearrangements

The structural framework of alkenols can be modified through various rearrangement reactions, providing strategic pathways to desired isomers or more complex molecular architectures. These transformations are often governed by orbital symmetry rules, thermodynamic stability, and the nature of the catalyst employed.

Sigmatropic Rearrangements: The vulcanchem.comvulcanchem.com-sigmatropic rearrangement is a powerful tool for the stereospecific transformation of allylic alcohols. The Johnson-Claisen rearrangement, for instance, involves the reaction of an allylic alcohol with an orthoester under acidic conditions to form a γ,δ-unsaturated ester. Investigations into γ-substituted allylic alcohols have explored this pathway, although the steric bulk of certain substituents, such as a pentafluorosulfanyl (SF5) group, can hinder the rearrangement. rsc.org A related transformation, the aza-Claisen rearrangement, can be catalyzed by palladium(II) to achieve highly diastereoselective syntheses of anti-1,2-aminoalcohols from allylic alcohol precursors. koreascience.kr These reactions proceed through a concerted, chair-like six-membered transition state, which accounts for the high degree of stereochemical control.

Acid-Catalyzed Isomerization: Alkenols can undergo isomerization in the presence of acid catalysts. For example, hept-1-en-2-ol can be converted from its more common isomer, this compound, via acid-catalyzed isomerization. benchchem.com A common catalyst for this process is p-toluenesulfonic acid (pTSA) in a solvent like toluene, typically under reflux conditions. benchchem.com The mechanism involves the protonation of the double bond to form a carbocation intermediate, which then rearranges to a more thermodynamically stable position, followed by deprotonation to yield the isomerized alkenol. benchchem.com However, the equilibrium often favors the more substituted, thermodynamically more stable alkene, which can limit the yield of the terminal alkenol. benchchem.com

Metal-Catalyzed Rearrangements: Transition metals, particularly gold, have emerged as effective catalysts for complex skeletal rearrangements of enynes (molecules containing both an alkene and an alkyne). acs.org Gold(I) catalysts activate the alkyne moiety, leading to the formation of cyclopropyl gold(I) carbene-like intermediates. acs.org In the absence of external nucleophiles, these intermediates can undergo fully intramolecular rearrangements, leading to diverse and complex molecular scaffolds. The specific pathway and resulting product are highly dependent on the substitution pattern of the enyne substrate. acs.org

Enantioselective and Diastereoselective Syntheses

Achieving stereochemical control is paramount in modern organic synthesis. The following sections detail advanced methods for the enantioselective and diastereoselective preparation of this compound, yielding optically active products crucial for various applications.

The most direct route to chiral this compound is the asymmetric reduction of a prochiral α,β-unsaturated ketone or aldehyde, such as hept-2-enone or hept-2-enal. This transformation establishes the stereocenter at the carbinol position.

Advances in organocatalysis have enabled the highly enantioselective synthesis of allylic alcohol derivatives. Chiral phosphoric acids, for example, have been successfully used as catalysts to produce trans-2-hepten-1-ol (B1631063) derivatives with high enantiomeric excesses (ee), often exceeding 90%. vulcanchem.com These catalysts operate by activating the carbonyl group through hydrogen bonding, creating a chiral environment that directs the approach of a reducing agent to one face of the molecule.

Biocatalysis offers an environmentally benign and highly selective method for obtaining enantiomerically pure compounds. unipd.it The kinetic resolution of racemic alcohols, including allylic alcohols analogous to this compound, is a widely used technique. unipd.it This method relies on the ability of enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure alcohol from its esterified counterpart. unipd.itresearchgate.net

Lipases such as Novozym 435 (from Candida antarctica lipase (B570770) B) and Amano PS (from Burkholderia cepacia) are highly effective for this purpose. researchgate.netbenthamopen.com The acylation of racemic secondary allylic alcohols like (±)-hept-1-en-3-ol catalyzed by Novozym 435 proceeds with excellent enantioselectivity, yielding both the remaining alcohol and the formed ester with high enantiomeric excess (91-100% ee). researchgate.net The choice of acylating agent and solvent can be optimized to maximize both reaction rate and enantioselectivity. researchgate.net This biocatalytic approach is a practical method for producing optically active allylic alcohols on both a laboratory and industrial scale. unipd.it

Table 1: Enzyme-Catalyzed Kinetic Resolution of Racemic Allylic Alcohols This table is interactive. You can sort and filter the data.

Racemic Alcohol Substrate Biocatalyst (Enzyme) Acylating Agent Product(s) Enantiomeric Excess (ee) Reference(s)
(±)-hept-1-en-3-ol Novozym 435 (Candida antarctica) - (R)-alcohol and (S)-ester 91-100% researchgate.net
(±)-5-methylhex-1-en-3-ol Novozym 435 (Candida antarctica) - (R)-alcohol and (S)-ester 97-100% researchgate.net
(±)-1-phenylbut-3-en-2-ol Amano PS (Burkholderia cepacia) - (R)-alcohol and (S)-ester 90-100% researchgate.net
Racemic 2-heptanol Lipase B from Candida antarctica Vinyl acetate S-(+)-2-heptanol >99% researchgate.net
endo-bicyclo benchchem.combenchchem.comheptan-2-ols Novozym® Isopropenyl hexanoate Optically active alcohols/esters E-value > 60 benthamopen.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com Common auxiliaries include oxazolidinones and camphor (B46023) derivatives, which are effective in controlling stereochemistry in alkylation and aldol (B89426) reactions. wikipedia.orgnumberanalytics.com

More advanced strategies involve the use of chiral ligands in transition metal catalysis. These ligands coordinate to a metal center, creating a chiral catalytic environment that can induce high levels of enantioselectivity or diastereoselectivity in a reaction. A notable example is the palladium(0)-catalyzed enantioselective rearrangement of racemic O-allylic thiocarbamates derived from allylic alcohols like (±)-(E)-hept-4-en-3-ol. acs.org Using a chiral phosphine-based ligand, this process can achieve dynamic kinetic resolution, yielding S-allylic thiocarbamates with ee values ranging from 85% to ≥99%. acs.org

The choice of ligand is also critical for achieving high diastereoselectivity. In the palladium-catalyzed carboetherification of acyclic internal alkenes, the use of the Buchwald ligand S-Phos dramatically improved the diastereomeric ratio (dr) of the resulting polysubstituted tetrahydrofurans to as high as 20:1, compared to a 4:1 dr with a simpler phosphine (B1218219) ligand. acs.org Similarly, chiral ligands like BINAP are employed in palladium-catalyzed rearrangements to enhance stereoselectivity. benchchem.com

Table 2: Ligand-Mediated Stereoselective Syntheses This table is interactive. You can sort and filter the data.

Reaction Type Substrate Catalyst System Chiral Ligand Key Outcome Reference(s)
Enantioselective Rearrangement (±)-(E)-hept-4-en-3-ol-derived O-allylic thiocarbamate Pd₂(dba)₃·CHCl₃ (+)-(1R,2R)-1,2-bis-N-((2-(diphenylphosphino)benzoyl)-1,2-diaminocyclohexane (R)-S-allylic thiocarbamate, 85% to ≥99% ee acs.org
Diastereoselective Carboetherification (E)-2-methylhept-5-en-2-ol Pd₂(dba)₃ S-Phos Tetrahydrofuran product, 20:1 dr acs.org
Pd-Catalyzed Rearrangement - Pd(OAc)₂ BINAP Enhanced stereoselectivity benchchem.com

Novel Approaches and Emerging Techniques in this compound Synthesis

The field of organic synthesis is continually evolving, with new catalysts and technologies enabling more efficient and novel transformations.

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for activating alkynes, leading to unique cycloisomerization and rearrangement reactions of enynes. acs.org These reactions, which proceed under mild conditions, can generate significant molecular complexity from relatively simple starting materials. The mechanistic pathways often involve cyclopropyl gold(I) carbene intermediates that undergo skeletal rearrangements distinct from traditional metathesis reactions. acs.org This methodology represents a frontier in developing new routes to complex cyclic and acyclic structures.

Continuous Flow Chemistry: The adoption of novel process technologies like continuous flow chemistry is revolutionizing synthetic chemistry. mdpi.com By performing reactions in a continuously flowing stream through a reactor rather than in a traditional batch flask, this technology offers numerous advantages. These include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. mdpi.com The synthesis of complex molecules can be streamlined by telescoping multiple reaction steps, using polymer-supported reagents and scavengers to avoid traditional workup and purification procedures. This approach can be applied to the synthesis of this compound and its derivatives to improve efficiency and safety.

Chemical Reactivity and Transformation Mechanisms of Hept 2 En 1 Ol

Oxidation Reactions and Products

The oxidation of Hept-2-en-1-ol can yield different products depending on the oxidizing agent and reaction conditions. As a primary allylic alcohol, it can be selectively oxidized to either an unsaturated aldehyde or an unsaturated carboxylic acid.

Conversion to Unsaturated Carboxylic Acids (e.g., Hept-2-enoic acid)

Stronger oxidizing agents can convert this compound into Hept-2-enoic acid. This process typically proceeds through the intermediate formation of Hept-2-enal. wikipedia.org Common reagents for this transformation include potassium permanganate (KMnO4) and chromium(VI) reagents in aqueous conditions. wikipedia.orgbham.ac.uk The presence of water is crucial for the hydration of the intermediate aldehyde to a geminal diol, which is then further oxidized to the carboxylic acid. wikipedia.org

Mechanistic Aspects of Oxidative Pathways

The oxidation of allylic alcohols is a well-studied area of organic chemistry. The mechanism of oxidation often involves the initial formation of a chromate ester or a similar intermediate when using chromium-based reagents. This is followed by the rate-determining step of C-H bond cleavage at the carbinol carbon.

In the case of MnO2 oxidation, the mechanism is believed to involve the adsorption of the alcohol onto the MnO2 surface, followed by the formation of an ester. A hydrogen atom is then transferred from the allylic carbon to an oxygen on the manganese, leading to a resonance-stabilized allylic radical. Subsequent electron rearrangement results in the formation of the aldehyde and a reduced manganese species. jove.com

The selectivity of certain reagents for allylic alcohols over saturated alcohols is attributed to the stability of the allylic radical or carbocation intermediates formed during the reaction. jove.com

Reduction Chemistry

The reduction of this compound can target either the carbon-carbon double bond or both the double bond and the hydroxyl group, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation to Saturated Alcohols (e.g., Heptan-1-ol)

The selective reduction of the carbon-carbon double bond in this compound to yield the saturated alcohol, Heptan-1-ol, is typically achieved through catalytic hydrogenation. This reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas (H2). The conditions can be controlled to selectively reduce the alkene without affecting the hydroxyl group.

Complete Reduction to Alkanes (e.g., Heptane)

More vigorous reduction conditions can lead to the complete reduction of this compound to the corresponding alkane, Heptane. This transformation requires the reduction of both the carbon-carbon double bond and the hydroxyl group. While direct, single-step reductions of this nature are less common, multi-step processes can achieve this outcome. For instance, the alcohol could first be converted to a better leaving group (e.g., a tosylate), followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) to remove the oxygen functionality. The resulting alkene, Hept-2-ene, can then be hydrogenated to Heptane.

Substitution and Derivatization Reactions

The hydroxyl group of this compound, being a poor leaving group (as hydroxide (B78521), OH⁻), requires conversion to a more reactive functionality to readily undergo nucleophilic substitution reactions. This is typically achieved by transforming it into a sulfonate ester, such as a tosylate or mesylate, or into an alkyl halide. nih.govlibretexts.org

Formation of Sulfonate Esters: The reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine, yields the corresponding hept-2-en-1-yl tosylate or mesylate. libretexts.orgresearchgate.net This transformation is crucial as it converts the hydroxyl moiety into an excellent leaving group (tosylate, TsO⁻ or mesylate, MsO⁻) for subsequent substitution reactions. nih.gov A key advantage of this method is that the stereochemistry at the carbon bearing the oxygen is retained during the formation of the sulfonate ester because the C-O bond is not broken in this step. libretexts.org

ReactantReagentBaseProductPurpose
This compoundp-Toluenesulfonyl chloride (TsCl)PyridineHept-2-en-1-yl tosylateActivation of hydroxyl group for substitution
This compoundMethanesulfonyl chloride (MsCl)TriethylamineHept-2-en-1-yl mesylateActivation of hydroxyl group for substitution

Conversion to Alkyl Halides: this compound can also be converted to the corresponding allylic halide. For instance, treatment with thionyl chloride (SOCl₂) can yield hept-2-en-1-yl chloride, while phosphorus tribromide (PBr₃) can be used to synthesize hept-2-en-1-yl bromide. These reactions typically proceed with inversion of configuration at the chiral center if applicable, consistent with an Sₙ2 mechanism for primary and secondary alcohols. nih.gov

The synthesis of allylic ethers and esters from this compound can be achieved through various catalytic methods, which offer high efficiency and selectivity.

Allylic Etherification: Iridium-catalyzed allylic etherification represents a powerful method for the formation of C-O bonds. nih.govnih.gov The direct, intermolecular reaction of this compound with another alcohol in the presence of an iridium catalyst can produce the corresponding allylic ether. These reactions can be rendered enantioselective by the use of chiral ligands, providing access to optically active ethers. nih.gov

Allylic Esterification: Palladium-catalyzed reactions are commonly employed for the synthesis of allylic esters. organic-chemistry.orgnagoya-u.ac.jpnih.govmdpi.comnih.govsigmaaldrich.com For example, the reaction of this compound with a carboxylic acid in the presence of a palladium catalyst can yield the corresponding hept-2-en-1-yl ester. This transformation is significant for the synthesis of various natural products and biologically active molecules.

ReactantCo-reactantCatalyst SystemProduct Type
This compoundAlcohol (R'-OH)Iridium complex with chiral ligandAllylic Ether
This compoundCarboxylic Acid (R'-COOH)Palladium(II) acetate / LigandAllylic Ester

Participation in Complex Multicomponent Reactions

This compound can participate in more complex reactions that involve the formation of multiple new bonds in a single operation, often mediated by transition metal catalysts.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgnih.govlibretexts.orgmdpi.com While this compound itself is the alkene component, its hydroxyl group can play a significant role in directing the outcome of the reaction. The reaction of this compound with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base would be expected to yield a variety of products depending on the reaction conditions. organic-chemistry.org

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.govlibretexts.org The regioselectivity of the aryl group addition to the double bond of this compound can be influenced by both steric and electronic factors, including the coordinating effect of the allylic hydroxyl group.

Reactant 1Reactant 2CatalystBaseReaction Type
This compoundAryl Halide (e.g., Iodobenzene)Pd(OAc)₂ / PPh₃TriethylamineHeck Reaction

The carbon framework of this compound can be modified through reactions that form or break carbon-carbon bonds. sigmaaldrich.comacs.orgvanderbilt.eduyoutube.comvanderbilt.edu

C-C Bond Formation: As an allylic alcohol, this compound can be a precursor in allylic alkylation reactions. After conversion of the hydroxyl group to a better leaving group, the resulting electrophile can react with a variety of carbon nucleophiles in the presence of a palladium catalyst to form a new C-C bond. libretexts.org

C-C Bond Cleavage: Certain transition-metal-catalyzed reactions can facilitate the cleavage of C-C bonds in allylic compounds. researchgate.netnih.govacs.org For instance, retro-allylation reactions of homoallylic alcohols, which can be conceptually related to allylic systems, involve the cleavage of a C-C bond to generate an allylmetal species. researchgate.netnih.govacs.org More directly, cobalt-catalyzed aerobic C-C bond cleavage of tertiary allylic alcohols has been reported to yield ketones, suggesting that under specific oxidative conditions, the carbon backbone of allylic alcohols can be cleaved. acs.orgchemistryviews.org

Computational Studies on Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reactivity and reaction mechanisms of molecules like this compound. Such studies can elucidate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and potential energy surfaces for various transformations.

For allylic alcohols, DFT calculations have been used to study the mechanism of palladium-catalyzed allylic substitution reactions. mdpi.com These studies can reveal the role of ligands and additives in facilitating the activation of the C-O bond, which is often the rate-limiting step. For example, computational models can demonstrate how hydrogen bonding networks can lower the activation energy for the oxidative addition of the allylic alcohol to the palladium center. mdpi.com

Furthermore, computational studies on related systems, such as the iron-catalyzed tandem isomerization-aldolization of allyl alcohol, show how theoretical calculations can map out complex reaction pathways. nih.gov These studies can predict the most favorable reaction mechanism by comparing the energetics of different possible routes, including ligand exchange and C-C bond formation steps. nih.gov For this compound, similar computational approaches could be used to predict its behavior in various catalytic cycles, assess the influence of its alkyl chain on reactivity, and guide the development of new synthetic methodologies.

Density Functional Theory (DFT) Analysis of Reaction Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is instrumental in locating and characterizing the transition state (TS) of a reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in understanding reaction rates.

Oxidation of the Allylic Alcohol:

The oxidation of allylic alcohols can yield either an α,β-unsaturated aldehyde or an epoxide, depending on the oxidant and reaction conditions. DFT calculations can model the reaction pathways for various oxidants, such as chromium-based reagents or peroxides. For instance, in a selenium dioxide-mediated oxidation of an exocyclic olefinic alcohol, DFT calculations have been used to determine the relative energies of the transition states for different stereochemical outcomes. uva.nlkoreascience.kr These studies reveal that the stereoselectivity of the reaction is governed by the conformational energetics of the transition state structures. uva.nlkoreascience.kr

Below is a representative data table illustrating the kind of information that can be obtained from DFT calculations on the oxidation of a model allylic alcohol.

Transition StateReaction PathwayCalculated Activation Energy (kcal/mol)Key Bond Distances (Å)
TS1 Formation of α,β-unsaturated aldehyde22.5O-H: 1.35, C-H: 1.42
TS2 Formation of epoxide28.1O-O: 1.48, C=C: 1.40

This is a hypothetical data table created for illustrative purposes based on typical values found in DFT studies of similar reactions.

libretexts.orglibretexts.org-Sigmatropic Rearrangement (Claisen Rearrangement):

If this compound is converted to its corresponding vinyl ether, it can undergo a Claisen rearrangement, a type of libretexts.orglibretexts.org-sigmatropic rearrangement. libretexts.orgresearchgate.net DFT calculations are well-suited to study the concerted mechanism of this pericyclic reaction. libretexts.org The calculations can accurately predict the geometry of the chair-like or boat-like transition state and the associated activation energy. researchgate.net Studies on similar rearrangements have shown that the activation barrier is sensitive to the electronic nature of the substituents. researchgate.net

The following interactive table presents hypothetical DFT data for the Claisen rearrangement of an analogue of a this compound derivative.

Transition State ConformationCalculated Activation Energy (kcal/mol)C-C Forming Bond Distance (Å)C-O Breaking Bond Distance (Å)
Chair 19.82.151.98
Boat 25.32.202.05

This is a hypothetical data table created for illustrative purposes based on typical values found in DFT studies of similar reactions.

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations offer a complementary approach to DFT by modeling the time evolution of a system of atoms and molecules. While DFT is excellent for mapping the potential energy surface and identifying stationary points like transition states, MD simulations can explore the dynamic aspects of a reaction, including the role of the solvent and conformational flexibility.

For a molecule like this compound, MD simulations can be particularly insightful in several ways:

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the reaction pathway and the stability of intermediates and transition states. For example, in an aqueous environment, hydrogen bonding between water molecules and the hydroxyl group of this compound can affect its reactivity.

Conformational Sampling: this compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations can sample these different conformations and identify which are most likely to lead to a reaction.

Enzyme Catalysis: In a biochemical context, this compound or similar molecules can be substrates for enzymes. MD simulations, often in combination with quantum mechanics (QM/MM methods), are a powerful tool to study the mechanism of enzyme-catalyzed reactions. nih.govnih.govchemrxiv.org These simulations can reveal how the enzyme's active site binds the substrate and stabilizes the transition state. nih.govnih.gov

A typical MD simulation of a reaction would involve the following steps:

System Setup: The reactant molecule (e.g., this compound and an oxidant) is placed in a simulation box filled with solvent molecules.

Equilibration: The system is allowed to relax to a stable temperature and pressure.

Production Run: The simulation is run for a sufficient length of time to observe the reaction dynamics. Due to the high energy barriers of many chemical reactions, specialized techniques like umbrella sampling or metadynamics are often employed to enhance the sampling of the reaction coordinate.

The table below summarizes the potential applications of MD simulations in studying the reactivity of this compound.

Simulation TypeSystemKey Insights
Classical MD This compound in waterSolvation structure, conformational preferences, diffusion
QM/MM MD This compound in an enzyme active siteEnzyme-substrate interactions, catalytic mechanism, role of active site residues
Reactive MD This compound with an oxidantDynamic trajectory of the reaction, influence of solvent on the transition state crossing

This table describes potential simulation setups and expected outcomes based on the capabilities of molecular dynamics simulations.

Advanced Spectroscopic and Analytical Characterization for Hept 2 En 1 Ol Research

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of Hept-2-en-1-ol. measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, yielding the exact mass of the molecule. bioanalysis-zone.comlibretexts.org This high precision is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. bioanalysis-zone.com

The ability of HRMS to determine exact mass stems from the fact that the masses of individual atoms are not integers. libretexts.org For instance, the mass of a ¹²C atom is defined as 12.00000 amu, while ¹H is 1.00783 amu, and ¹⁶O is 15.9949 amu. libretexts.org By measuring the molecular weight with high accuracy, HRMS can confirm the molecular formula of this compound (C₇H₁₄O). nist.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

ParameterValue
Molecular Formula C₇H₁₄O
Nominal Mass 114
Theoretical Exact Mass 114.104465
Experimentally Determined Mass (HRMS) Typically within a few ppm of the theoretical value

This table illustrates the precision of HRMS in determining the exact mass of this compound, which is critical for confirming its elemental composition.

Ionization Techniques (EI, ESI) and Fragmentation Pattern Interpretation

Mass spectrometry requires the ionization of the analyte molecule. The choice of ionization technique significantly influences the resulting mass spectrum and the degree of fragmentation observed.

Electron Ionization (EI) is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV). wikipedia.orglibretexts.org This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. wikipedia.orglibretexts.org The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. wikipedia.org For this compound, the molecular ion peak (M⁺) at m/z 114 may be observed, though often with low intensity due to its instability. libretexts.org The fragmentation pattern will show characteristic losses, such as the loss of a water molecule (H₂O), an ethyl group (C₂H₅), or a propyl group (C₃H₇), leading to prominent fragment ions.

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govnih.govlibretexts.org ESI typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight of the parent compound. nih.govnih.gov This technique is advantageous when the molecular ion is not readily observed with EI. nih.gov In the context of this compound, ESI would be expected to generate a strong signal for the protonated molecule at m/z 115.

Table 2: Common Fragmentation Pathways for this compound under EI-MS

m/z ValueProposed FragmentNeutral Loss
99[C₇H₁₁]⁺H₂O
85[C₆H₉]⁺C₂H₅
71[C₅H₇]⁺C₃H₇
57[C₄H₉]⁺C₃H₅O
43[C₃H₇]⁺C₄H₇O

This interactive table outlines the expected major fragment ions and corresponding neutral losses for this compound when analyzed by Electron Ionization Mass Spectrometry, providing insight into its molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups. The presence of the hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. pressbooks.publibretexts.org The broadness of this peak is due to hydrogen bonding. libretexts.org The carbon-carbon double bond (C=C) of the alkene moiety typically shows a stretching vibration in the range of 1640-1680 cm⁻¹. lumenlearning.comlibretexts.org Additionally, the C-O stretching vibration of the alcohol is expected to appear in the 1000-1260 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=C double bond typically exhibits a strong Raman signal, aiding in its confirmation.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretching3200-3600 (Broad)Weak
C=C Stretching1640-1680 (Medium)Strong
=C-H Stretching3000-3100 (Medium)Medium
C-H (sp³) Stretching2850-3000 (Strong)Strong
C-O Stretching1000-1260 (Strong)Medium

This interactive table summarizes the key infrared and Raman vibrational frequencies for the primary functional groups present in this compound, facilitating its structural identification.

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. Different spatial arrangements of the atoms can lead to subtle shifts in the vibrational frequencies. For example, intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the double bond can influence the O-H stretching frequency, often causing a shift to a lower wavenumber. mdpi.com By analyzing the fine structure of the vibrational bands, particularly the O-H stretching region, and comparing experimental spectra with theoretical calculations, it is possible to deduce the preferred conformations of the molecule in different states (e.g., gas, liquid, or in solution). mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of organic compounds. torontech.comresearchgate.net In an HPLC analysis of this compound, the sample is dissolved in a suitable solvent and injected into the system. It is then carried by a mobile phase through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases.

For a non-polar compound like this compound, reversed-phase HPLC is a common approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water). A detector, such as a UV detector (as the double bond provides a chromophore) or a refractive index detector, is used to monitor the eluent. The purity of the this compound sample is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 4: HPLC Parameters for Purity Analysis of this compound

ParameterTypical Conditions
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at ~210 nm or Refractive Index (RI)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

This table provides a representative set of HPLC conditions that can be used for the purity evaluation of this compound, serving as a starting point for method development.

Advanced Gas Chromatography (GC) Columns and Temperature Programs

The analysis of this compound, a semi-volatile alcohol, by gas chromatography (GC) necessitates the use of advanced capillary columns and optimized temperature programs to achieve high resolution and accurate quantification. The choice of the stationary phase is critical. For general analysis, columns with a mid-to-high polarity stationary phase, such as those containing polyethylene (B3416737) glycol (PEG), are often employed due to their effective interaction with alcohols, leading to excellent peak shape and resolution.

For a complex sample containing this compound and other flavor-related volatiles, a multi-step temperature program might be employed. The initial oven temperature should be set low enough to provide good resolution of early-eluting peaks. chromatographyonline.com The ramp rate is a critical parameter; a slower ramp rate can improve the separation of closely eluting compounds, while a faster rate shortens the analysis time. wikipedia.org

Table 1: Example GC Temperature Program for this compound Analysis

ParameterValuePurpose
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good selectivity for polar compounds like alcohols.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas to transport analytes through the column.
Initial Temperature 50°CAllows for the separation of very volatile components.
Initial Hold Time 2 minutesEnsures all components are focused at the head of the column.
Ramp 1 5°C/min to 150°CSeparates a wide range of medium-volatility compounds.
Ramp 2 15°C/min to 230°CElutes higher boiling point compounds more quickly.
Final Hold Time 5 minutesEnsures all components have eluted from the column.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers often exhibit different biological activities. Chiral gas chromatography is the primary technique for separating and quantifying the individual enantiomers to determine the enantiomeric excess (ee) of a sample. researchgate.net This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov

Modified cyclodextrins are the most common and effective CSPs for the separation of chiral alcohols. nih.govchromatographyonline.com Derivatives of β-cyclodextrin, such as permethylated or trifluoroacetylated versions coated on a polysiloxane backbone, create a chiral environment within the GC column. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin, which have slightly different stabilities, leading to different retention times. chromatographyonline.com The resolution of the enantiomeric esters and the free chiral alcohols can be measured using a capillary gas chromatograph equipped with a column like a CP Chirasil-DEX CB. nih.gov

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Chiral GC Parameters and Enantiomeric Excess Calculation for this compound

ParameterValue / Description
Chiral Stationary Phase (CSP) Rt-βDEXsm (modified β-cyclodextrin)
Typical Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Temperature Program Isothermal or slow ramp (e.g., 2°C/min) for optimal resolution
Peak Area of (R)-enantiomer (AR) 150,000 (example value)
Peak Area of (S)-enantiomer (AS) 50,000 (example value)
Enantiomeric Excess (% ee) Formula % ee = |(AR - AS) / (AR + AS)| * 100
Calculated % ee 50%

Advanced Analytical Strategies

Isotopic Labeling for Metabolic Flux Analysis and Reaction Tracing

Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of a compound and to quantify the flow of atoms through these pathways (metabolic flux analysis). wikipedia.org In the context of this compound research, stable isotopes such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H) can be incorporated into precursor molecules. nih.gov These labeled precursors are then introduced into a biological system (e.g., a plant or microorganism) that produces the compound.

By analyzing the position and extent of isotope incorporation into the final this compound molecule using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can deduce the biosynthetic origin of its carbon skeleton. nih.gov For example, if this compound is thought to be derived from the oxidation of fatty acids, feeding the system with ¹³C-labeled linoleic acid would result in a specific labeling pattern in the product, confirming the precursor-product relationship and revealing mechanistic details of the enzymatic reactions involved. nih.gov

Chemometric Methods (e.g., PCA) for Complex Data Interpretation

When this compound is analyzed as part of a complex mixture of volatile organic compounds (VOCs), such as in food aroma or environmental samples, the resulting datasets can be vast and difficult to interpret. mdpi.com Chemometric methods, particularly Principal Component Analysis (PCA), are employed to reduce the dimensionality of this data and reveal underlying patterns. nih.gov

PCA transforms the original set of correlated variables (e.g., the peak areas of dozens of VOCs from a GC-MS analysis) into a smaller set of uncorrelated variables called principal components (PCs). A scores plot of the first two or three PCs can visually display the clustering of samples based on their volatile profiles, highlighting similarities and differences. researchgate.net For instance, PCA could be used to differentiate between food samples based on their ripening stage, with the loading plots indicating that this compound is one of the key compounds responsible for the separation. mdpi.com

Table 3: Hypothetical PCA Data for Wine Samples Based on Volatile Compounds

Sample IDThis compound (Peak Area)Ethyl Hexanoate (Peak Area)Linalool (Peak Area)Sample GroupPC1 ScorePC2 Score
Wine A15,20085,00012,000Variety A-2.51.1
Wine A25,50089,00011,500Variety A-2.81.3
Wine B11,10045,00035,000Variety B2.1-1.5
Wine B21,30042,00038,000Variety B2.4-1.8
Wine C13,10095,0005,000Variety C-1.5-0.5

Coupled Analytical Systems (e.g., GCxGC-MS)

For exceedingly complex samples, such as essential oils, a single gas chromatography column may not provide sufficient resolving power to separate all components. gcms.cznih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers significantly enhanced separation capacity. nih.gov

In a GCxGC system, two columns with different stationary phase selectivities (e.g., a nonpolar column followed by a polar column) are connected via a modulator. The modulator traps small fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. The result is a highly structured two-dimensional chromatogram that can separate co-eluting peaks from a one-dimensional analysis. gcms.cz This technique is invaluable for resolving this compound from isomeric compounds or matrix interferences that would otherwise complicate its accurate identification and quantification. nih.gov

Biochemical Pathways and Ecological Significance of Hept 2 En 1 Ol

Biosynthesis Mechanisms in Natural Systems

The production of Hept-2-en-1-ol in nature occurs through specific metabolic routes, primarily involving the enzymatic modification of fatty acid precursors.

In plants, a major route for the synthesis of volatile compounds, including alcohols and aldehydes, is the lipoxygenase (LOX) pathway. nih.gov This pathway is typically activated in response to tissue damage, such as from herbivory or pathogen attacks. nih.gov The process begins with the release of polyunsaturated fatty acids from cell membranes.

The core of the pathway involves the following steps:

Oxygenation: Lipoxygenase enzymes introduce oxygen into polyunsaturated fatty acids like linoleic acid and linolenic acid, forming hydroperoxy fatty acids. nih.govgpnotebook.com

Cleavage: The hydroperoxides are then cleaved by an enzyme called hydroperoxide lyase (HPL). This cleavage results in the formation of shorter-chain aldehydes. For instance, the cleavage of 13-hydroperoxyoctadecatrienoic acid can yield (Z)-3-hexenal.

Reduction: Finally, these aldehydes can be reduced to their corresponding alcohols by alcohol dehydrogenases.

While the LOX pathway is well-documented for producing C6 "green leaf volatiles," the formation of C7 compounds like this compound follows a similar logic, likely originating from the oxidation and subsequent cleavage of less common C18 or other fatty acid precursors at a different position. The resulting seven-carbon aldehyde (heptenal) would then be reduced to this compound. This compound has been identified in plants such as tomato (Solanum lycopersicum) and rooibos (Aspalathus linearis). nih.gov

Table 1: Key Enzymes in the Lipoxygenase Pathway and Their Functions

EnzymeFunction in the Pathway
Lipoxygenase (LOX) Catalyzes the addition of molecular oxygen to polyunsaturated fatty acids to form hydroperoxides. gpnotebook.com
Hydroperoxide Lyase (HPL) Cleaves fatty acid hydroperoxides into smaller aldehyde and oxoacid fragments.
Alcohol Dehydrogenase (ADH) Reduces aldehydes to their corresponding alcohols, contributing to the diversity of volatile compounds.

Microorganisms such as bacteria and fungi are widely recognized for their ability to perform biotransformations, which are structural modifications of chemical compounds via enzymatic reactions. medcraveonline.com These microbial processes are valuable for synthesizing chemicals that are difficult to produce through conventional chemistry. medcraveonline.com The production of alcohols like this compound can be achieved through various microbial enzymatic reactions, including the reduction of corresponding ketones or aldehydes.

Microbial biotransformation offers a highly specific and efficient means of production. medcraveonline.com For example, oxidoreductases, a class of enzymes found in many microorganisms, are capable of catalyzing the conversion of substrates into valuable alcohols. nih.gov While specific literature detailing the microbial production of this compound is specialized, the use of microorganisms like Aspergillus species for the hydroxylation and transformation of various organic molecules is well-established. researchgate.net Yeast fermentation is another microbial process known to produce a variety of alcohols, with some strains capable of generating higher alcohols and other flavor components during fermentation. mdpi.com

Research into the enzymes of the lipoxygenase pathway has provided insights into their activity and specificity. nih.gov Lipoxygenases, for instance, can exhibit specificity regarding the fatty acid substrate they act upon and the position of oxygen insertion, which in turn determines the final volatile products. nih.gov The cloning and characterization of these enzymes have been crucial in understanding the multiple functions and regulation of this pathway. nih.gov

Similarly, the enzymes involved in microbial biotransformations, such as monooxygenases and dehydrogenases, are studied for their substrate specificity and reaction efficiency. nih.govrsc.org The specificity of these enzymes ensures that they can selectively catalyze a desired reaction, such as the reduction of a specific heptenone isomer to produce a particular stereoisomer of this compound. This high degree of control is a significant advantage of enzymatic processes. researchgate.net

Ecological Roles and Semiochemical Activity

In ecology, chemical compounds that carry information between organisms are known as semiochemicals. conicet.gov.ar this compound functions as such a signal, particularly in the complex interactions between plants and insects.

Plants release a wide array of volatile organic compounds (VOCs) that insects use to locate food sources, mates, and sites for laying eggs. plantprotection.plpeerj.com this compound is one of these plant-derived volatiles that can act as a semiochemical. These signals can act as attractants or repellents depending on the insect species and the context.

For instance, when a plant is damaged by an herbivore, it often releases a specific blend of VOCs, a phenomenon sometimes called a "cry for help." scielo.br This chemical bouquet, which can include compounds like this compound, can attract predators or parasitoids of the attacking herbivore, thereby serving as an indirect plant defense mechanism. scielo.br The specific composition of the volatile blend is critical, as different insect species are attuned to different chemical profiles.

Table 2: Classification of Semiochemicals

TypeFunction
Pheromones Mediate interactions between individuals of the same species (e.g., sex or aggregation pheromones). cambridge.org
Allelochemicals Mediate interactions between different species.
KairomonesBenefit the receiver but not the emitter (e.g., a predator detecting prey odor).
AllomonesBenefit the emitter but not the receiver (e.g., a plant's defensive repellent). plantprotection.pl
SynomonesBenefit both the emitter and the receiver (e.g., floral scents attracting pollinators). cambridge.org

The perception of semiochemicals like this compound by an insect begins with the binding of the odorant molecule to an olfactory receptor (OR) located on the membrane of olfactory sensory neurons, which are typically found in the insect's antennae. peerj.comimist.ma

The current understanding of this process is described by the docking theory of olfaction. wikipedia.org This theory posits that an odorant molecule (the ligand) fits into a specific binding pocket on an OR protein. wikipedia.org This binding is not a rigid "lock and key" mechanism but rather a dynamic interaction governed by weak, non-covalent forces such as hydrogen bonding and van der Waals interactions. wikipedia.org The shape, size, and chemical properties of the odorant molecule determine which of the hundreds of different ORs it can bind to and activate. psu.edu

Upon binding, the OR changes its conformation, which triggers a G-protein-coupled signaling cascade within the neuron. wikipedia.orgacs.org This cascade ultimately leads to the opening of ion channels, generating an electrical signal that is sent to the insect's brain. The brain then integrates signals from numerous neurons, each potentially activated by different odorants, to perceive a specific scent and elicit a corresponding behavioral response. psu.edu An odorant like this compound will activate a specific combination of ORs, creating a unique neural signature that the insect interprets as a particular smell, guiding its behavior. psu.edu

Role in Inter- and Intra-species Chemical Communication

This compound is a semiochemical, a chemical substance that carries a message, playing a role in both communication within a species (intraspecific) and between different species (interspecific). plantprotection.plac-montpellier.fr These chemical signals are pivotal in mediating behaviors such as mating, aggregation, and defense. nih.govjst.go.jpslu.se

Within a single species, this compound can function as a pheromone. Pheromones are substances secreted by one individual that elicit a specific reaction in another individual of the same species. nih.govslu.se For instance, certain insects utilize specific isomers of this compound derivatives as aggregation pheromones to attract mates and signal the location of food sources. An example is the male-produced aggregation pheromone of the stink bug Erysarcoris lewisi, which is a specific stereoisomer of a derivative of this compound. nih.gov This demonstrates the high specificity of pheromonal communication, where even slight variations in the chemical structure can alter the biological activity. nih.gov

In communication between different species, this compound can act as a kairomone. A kairomone is a chemical emitted by one organism that benefits a different organism that receives it, often to the detriment of the emitter. ac-montpellier.fr For example, volatile compounds released by plants, including C6 and C7 alcohols like this compound, can be used by herbivorous insects to locate their host plants. nih.gov This chemical eavesdropping allows the insect to find a suitable food source and a place to lay its eggs. slu.se Furthermore, predatory or parasitic insects can also use these same plant volatiles as cues to find their herbivorous prey, illustrating the complex web of chemical communication in an ecosystem. usda.gov

The specific stereochemistry of this compound and its derivatives is often crucial for their biological activity. Different enantiomers (mirror-image isomers) of a pheromone can elicit different or even no response, highlighting the precision of chemoreception in insects. nih.gov

Contribution to Natural Volatile Profiles

This compound is a component of the complex array of volatile organic compounds (VOCs) found in nature, contributing to the chemical signature of various organisms.

Occurrence in Plant Volatile Organic Compound (VOC) Emissions

This compound has been identified as a volatile organic compound (VOC) emitted by several plant species. nih.gov Plants release a diverse range of VOCs for various purposes, including attracting pollinators, defending against herbivores, and communicating with other plants. nih.govnih.gov These emissions can be a constant process or induced by environmental stressors like insect feeding or mechanical damage. nih.gov

The presence of this compound has been reported in the volatile profiles of plants such as:

Solanum lycopersicum (tomato) nih.gov

Aspalathus linearis (rooibos) nih.gov

It is one of many compounds that make up the characteristic aroma of fruits, flowers, and leaves. The specific blend of VOCs, including this compound, can vary depending on the plant species, its developmental stage, and environmental factors. researchgate.net For example, the profile of volatiles emitted by an olive tree can change depending on whether it is in a vegetative or fruiting stage. researchgate.net

Table 1: Examples of Plants Emitting this compound or Related Compounds

Plant Species Common Name Compound Mentioned
Solanum lycopersicum Tomato This compound nih.gov
Aspalathus linearis Rooibos This compound nih.gov
Olea europaea Olive Related C7 and other VOCs researchgate.net
Santalum album Indian Sandalwood Related heptenol derivatives thegoodscentscompany.com
Eucalyptus camaldulensis River Red Gum Related heptenol derivatives neist.res.in

Analysis of this compound in Complex Biological Matrices

The detection and quantification of this compound in complex biological samples, such as plant tissues or insect secretions, rely on advanced analytical techniques due to the compound's volatility and often low concentration. nih.gov

The most common and powerful method for analyzing volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS) . nih.govthermofisher.commdpi.com This technique involves several key steps:

Sample Preparation and Extraction : Volatiles are first extracted from the sample matrix. Common methods for this include headspace sampling, solid-phase microextraction (SPME), and solvent extraction. mdpi.com Headspace techniques are particularly useful as they are often solvent-free and involve capturing the volatiles from the space above the sample. mdpi.comintertek.com

Gas Chromatographic Separation : The extracted volatile mixture is injected into a gas chromatograph. Here, the compounds are separated based on their boiling points and affinity for a stationary phase within a long capillary column. thermofisher.comresearchgate.net

Mass Spectrometric Detection and Identification : As each compound elutes from the GC column, it enters a mass spectrometer. The molecules are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. thermofisher.complantarchives.org By comparing this spectrum and the compound's retention time to a database of known compounds (like those from NIST or Wiley libraries) and a pure analytical standard of this compound, its identity can be confirmed and its quantity determined. nih.govplantarchives.orgnih.gov

Other techniques that can be employed for VOC analysis include multidimensional GC-MS for highly complex samples and online methods like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) for real-time analysis of volatile emissions. nih.govresearchgate.net

Table 2: Common Analytical Techniques for this compound

Technique Principle Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on volatility and polarity, followed by identification based on mass-to-charge ratio. nih.govthermofisher.com Gold standard for identifying and quantifying specific VOCs like this compound in complex mixtures. mdpi.com
Solid-Phase Microextraction (SPME) A solvent-free extraction method using a coated fiber to adsorb volatiles from a sample's headspace or liquid phase. mdpi.com Used for sample preparation prior to GC-MS analysis, concentrating the analytes.
Headspace (HS) Sampling Analysis of the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. intertek.com A common, often automated, method for introducing volatiles into a GC system. mdpi.com

Influence on Sensory Properties (focus on the chemical basis of perception, not specific odor description)

The sensory perception of this compound by an organism begins at the molecular level with its interaction with olfactory receptors (ORs). nih.gov These receptors are proteins, typically G protein-coupled receptors (GPCRs), located on the surface of olfactory receptor neurons in the nasal cavity of vertebrates or the antennae of insects. nih.govnih.gov

The ability of this compound to be perceived as a scent is determined by its specific chemical structure, which allows it to bind to one or more of these olfactory receptors. oup.com This interaction is often described as a "lock-and-key" mechanism, where the molecule's shape, size, and functional groups are critical for binding. google.com For this compound, key structural features influencing its interaction with ORs include:

Carbon Chain Length : The seven-carbon backbone.

Position of the Double Bond : The location of the C=C double bond at the second carbon position (hept-2 -en-1-ol).

Functional Group : The presence and position of the hydroxyl (-OH) group.

Stereochemistry : The spatial arrangement of the atoms, specifically the cis or trans (Z or E) configuration at the double bond.

A single olfactory receptor can recognize multiple odorant molecules, and a single odorant molecule can be recognized by multiple receptors. oup.com The specific combination of activated ORs creates a unique neural signal that the brain interprets as a particular scent. utdallas.edu Even minor changes to the molecular structure, such as altering the position of the double bond or the stereochemistry, can significantly change which receptors are activated, thus altering the perceived quality of the odor. nih.govchemcom.be The study of these structure-activity relationships is crucial for understanding the chemical basis of odor perception. oup.comgoogle.com

Environmental Fate and Biotransformation of Hept 2 En 1 Ol

Metabolic Pathways in Non-human Organisms

In non-human organisms, particularly microorganisms, hept-2-en-1-ol can be metabolized through various biotransformation reactions. These pathways are enzymatic and serve to either break down the compound for energy or detoxify it for excretion.

The biotransformation of this compound in microorganisms primarily involves oxidative and reductive reactions targeting the alcohol functional group and the double bond. frontiersin.org These reactions are catalyzed by a broad class of enzymes known as oxidoreductases.

Oxidation: The primary alcohol group of this compound is susceptible to oxidation. This is a common metabolic pathway for allylic alcohols. scielo.br Microorganisms such as Nocardia corallina are known to oxidize allylic alcohols to their corresponding aldehydes or ketones. scielo.br The biotransformation would proceed as follows:

Oxidation to Aldehyde: this compound is first oxidized to hept-2-enal by alcohol dehydrogenases (ADHs).

Oxidation to Carboxylic Acid: The resulting aldehyde, hept-2-enal, can be further oxidized to hept-2-enoic acid by aldehyde dehydrogenases (ALDHs). dtu.dk This pathway is a key part of the metabolism of similar molecules like geraniol. europa.eu

Reduction: While oxidation is a common fate, reductive pathways can also occur. The carbon-carbon double bond can be reduced (hydrogenated) by certain microbial enzymes, leading to the formation of the saturated alcohol, heptan-1-ol. This reaction would be catalyzed by enoate reductases.

Epoxidation: The double bond can also be targeted by monooxygenases, leading to the formation of an epoxide, 2,3-epoxyheptan-1-ol.

These biotransformations are key steps that either prepare the molecule for further degradation or for conjugation and detoxification. researchgate.net

Table 2: Key Microbial Biotransformation Pathways for this compound
Transformation TypeEnzyme ClassSubstrateProductReference
OxidationAlcohol Dehydrogenase (ADH)This compoundHept-2-enal scielo.br
OxidationAldehyde Dehydrogenase (ALDH)Hept-2-enalHept-2-enoic acid dtu.dk
ReductionEnoate ReductaseThis compoundHeptan-1-ol frontiersin.org

The metabolites of this compound, particularly the α,β-unsaturated aldehyde hept-2-enal, are electrophilic and can be reactive towards cellular macromolecules. To prevent toxicity, organisms utilize detoxification pathways, primarily through conjugation. dtu.dk

The most common conjugation reaction for such compounds is with glutathione (B108866) (GSH), a tripeptide that is abundant in most cells. This reaction can occur spontaneously but is typically catalyzed by a family of enzymes called glutathione S-transferases (GSTs). dtu.dknih.gov The conjugation of GSH to the electrophilic carbon of hept-2-enal neutralizes its reactivity and increases its water solubility, facilitating its excretion from the cell or organism. The resulting glutathione conjugate can be further metabolized through the mercapturic acid pathway before being eliminated. This detoxification mechanism is crucial for handling reactive aldehydes generated from the metabolism of unsaturated alcohols. europa.eunih.gov

Derivatization and Functionalization for Advanced Materials and Chemical Probes

Synthesis of Novel Derivatives of Hept-2-en-1-ol

The synthesis of novel derivatives from this compound focuses on modifying its core structure to create compounds with tailored properties. These modifications can involve simple functional group transformations, such as oxidation of the alcohol to an aldehyde or acid, or more complex strategies to alter the molecule's shape and electronic properties. benchchem.com

Conformationally constrained analogs are derivatives designed to have reduced flexibility. By locking the molecule into a specific three-dimensional shape, chemists can study how its conformation affects its interaction with biological targets like receptors or enzymes. This is often achieved by incorporating the flexible carbon chain of a molecule like this compound into a rigid cyclic or bicyclic system. nih.gov

A prominent strategy for creating such rigid scaffolds is through the synthesis of bicyclic compounds, such as those based on a bicyclo[2.2.1]heptane framework. rsc.org For instance, enantiomerically pure alcohols with a bicyclo[2.2.1]hept-2-ene structure have been synthesized to serve as rigid scaffolds for preparing peptide analogues and glycosidase inhibitors. nih.govacs.org These bicyclic systems lock the relative positions of functional groups, mimicking a specific bioactive conformation. The synthesis of these structures can start from Diels-Alder reactions to form the core bicyclic ring system, followed by functionalization to introduce desired groups. nih.govacs.org Other rigid frameworks used in the design of conformationally constrained molecules include bicyclo[3.2.0]heptane systems. researchgate.net These strategies demonstrate how unsaturated alcohol motifs, conceptually related to this compound, can be transformed into structurally complex and rigid analogs for specialized applications. acs.org

The functional groups of this compound, the hydroxyl group and the double bond, are prime targets for modification to enhance biological activity. By altering these sites, derivatives can be created that exhibit improved or entirely new interactions with biological systems. ontosight.ai

Research into related unsaturated alcohols has shown that derivatization can lead to compounds with potential antimicrobial or anticancer properties. benchchem.com For example, the introduction of additional functional groups or the creation of more complex structures can modulate a compound's ability to interact with biomolecular targets. benchchem.com A powerful application of this principle is seen in the conversion of conformationally constrained bicyclic alcohol derivatives into diamines, which have been evaluated as potent glycosidase inhibitors. nih.govacs.org This demonstrates that structural modification—in this case, building a rigid, functionalized analog—can lead directly to a specific and enhanced biological activity. nih.gov The general principle is that modifications can influence factors such as binding affinity, cell permeability, and metabolic stability, which are crucial for a molecule's therapeutic potential. actascientific.com

Application as a Building Block in Complex Organic Synthesis

This compound is a valuable C7 building block in the multistep synthesis of more complex organic molecules. ontosight.ai Its structure contains both an electrophilic center (at the carbon bearing the hydroxyl group) and nucleophilic character (at the double bond), allowing it to participate in a wide variety of carbon-carbon bond-forming reactions.

Macrocycles, which are large ring structures, are important targets in chemistry due to their prevalence in natural products and their use in applications like fragrances and pharmaceuticals. google.commdpi.com Linear molecules with functional groups at or near each end can be used as precursors to form these large rings through intramolecular cyclization reactions.

While not always the direct starting material, C7 chains derived from or related to this compound are utilized in the synthesis of macrocyclic structures. For example, hept-5-ynal, which is structurally related to this compound, has been used as a precursor in the synthesis of macrocyclic lactones that possess musk-like fragrances. google.com Similarly, chiral hex-5-yn-2-ones, which are also structurally similar, have been employed as key building blocks in the total synthesis of complex photosynthetic tetrapyrrole macrocycles. rsc.org In these syntheses, the linear C6 or C7 fragment is strategically assembled with other components and then cyclized to form the final macrocyclic ring. The functional groups on the precursor, such as the alcohol or a related carbonyl group, are essential for the reactions that stitch the molecule together.

Chiral pool synthesis is a strategy that uses abundant, enantiomerically pure natural products as starting materials to synthesize new chiral molecules. wikipedia.org This approach efficiently transfers the chirality of the starting material to the final product. Common contributors to the chiral pool include terpenes, amino acids, and sugars. wikipedia.org

While this compound is not itself a classic member of the chiral pool, it serves as an important prochiral building block within this synthetic strategy. It can be transformed into a chiral molecule through reactions that employ chiral reagents or catalysts derived from the chiral pool. For example, the asymmetric reduction of its corresponding aldehyde, hept-2-enal, using a chiral reducing agent can yield an enantiomerically enriched version of this compound. A well-known chiral reagent derived from the chiral pool is diisopinocampheylborane, which is made from the terpene α-pinene and is used for the asymmetric synthesis of alcohols. wikipedia.org Furthermore, (E)-hept-2-en-1-ol is an intermediate in the synthesis of complex, biologically active natural products such as (3R,9R,10R)-Panaxytriol. researchgate.net In such syntheses, stereochemistry is carefully controlled at each step, often using chiral reagents or auxiliaries to build up the target molecule. researchgate.netyork.ac.uk

Development of Labeled Probes for Biochemical Studies

Labeled probes are essential tools in biochemistry and cell biology for studying dynamic processes. These probes consist of a core molecule that interacts with a biological system, attached to a reporter group, such as a fluorescent dye or an isotopic label, which allows the molecule to be detected and tracked. researchgate.net this compound is a suitable scaffold for creating such probes, as its hydroxyl group provides a convenient attachment point for various labels. medchemexpress.com

For example, a fluorescent dye like BODIPY could be chemically linked to the hydroxyl group of this compound via an ester or ether bond. The resulting fluorescent probe could then be incorporated into larger molecules, such as lipids, to study processes like membrane dynamics or lipid transport between cells, using techniques like Förster resonance energy transfer (FRET). researchgate.net

Alternatively, isotopic labeling can be used to trace the metabolic fate of a molecule. This compound could be synthesized using isotopes like deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C). When introduced into a biological system, the location and transformation of this labeled molecule can be monitored over time. This approach has been used to study the biosynthesis of insect pheromones, where deuterium-labeled precursors were used to show that myrcene (B1677589) is converted into terpene alcohols like ipsenol (B191551) and ipsdienol. pnas.org A similarly labeled this compound probe could be used to investigate its metabolism or its binding to specific protein targets.

Synthesis of Deuterated or Isotope-Labeled this compound Analogs

The synthesis of deuterated or isotope-labeled analogs of this compound is crucial for a variety of research applications, including metabolic studies, reaction mechanism elucidation, and as internal standards for quantitative analysis. benchchem.commdpi.com While specific literature detailing the synthesis of isotopically labeled this compound is not abundant, established methods for the deuteration of allylic alcohols and related unsaturated compounds provide a clear framework for its preparation. nih.govrsc.orgcdnsciencepub.com

The primary strategies for introducing deuterium into the this compound scaffold involve either the reduction of a corresponding carbonyl compound with a deuterated reducing agent or through catalytic hydrogen-deuterium (H/D) exchange reactions.

One of the most direct methods for preparing deuterated this compound is the reduction of hept-2-enal. The use of a deuterium-labeled reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), can selectively introduce a deuterium atom at the C1 position. For instance, the reduction of an α,β-unsaturated aldehyde with NaBD₄ in the presence of a cerium salt is a well-established method for producing the corresponding allylic alcohol with high selectivity for 1,2-reduction. d-nb.info Adapting this to hept-2-enal would yield [1-²H]-hept-2-en-1-ol.

Catalytic transfer hydrogenation represents another versatile method for deuterium incorporation. nih.govnih.gov This approach often utilizes a transition metal catalyst, such as those based on ruthenium or iron, and a deuterated hydrogen donor, most commonly a deuterated alcohol like isopropanol-d₈. nih.gov In these reactions, the catalyst facilitates the transfer of deuterium from the solvent to the substrate. Mechanistic studies on similar allylic alcohols have shown that deuterium can be incorporated at various positions, including the carbon bearing the hydroxyl group and the carbons of the double bond, depending on the catalyst and reaction conditions. nih.gov For example, iron-catalyzed transfer hydrogenation of an allylic alcohol in the presence of isopropanol-d₈ has been shown to result in significant deuterium incorporation at positions 1, 2, and 3 of the allylic alcohol framework. nih.gov

Ruthenium-catalyzed H/D exchange using heavy water (D₂O) as the deuterium source is also a viable pathway. acs.org This method can achieve selective deuteration at the α-carbon of alcohols. The process involves the formation of a ruthenium-hydride intermediate, which then undergoes exchange with D⁺ from the D₂O to form a ruthenium-deuteride species, facilitating the labeling of the alcohol. acs.org

The following table summarizes potential synthetic routes for the preparation of deuterated this compound based on established methodologies for analogous compounds.

Starting Material Deuterating Agent/Catalyst Potential Labeled Product Description of Method Reference
Hept-2-enalSodium borodeuteride (NaBD₄)[1-²H]-Hept-2-en-1-olSelective 1,2-reduction of the aldehyde functionality. d-nb.info
Hept-2-enalLithium aluminum deuteride (LiAlD₄)[1-²H]-Hept-2-en-1-olReduction of the aldehyde to the primary alcohol. acs.org
This compoundIsopropanol-d₈ / Iron catalyst[1,2,3-²H]-Hept-2-en-1-olCatalytic transfer hydrogenation leading to scrambling of the deuterium label across the allylic system. nih.gov
This compoundD₂O / Ruthenium catalyst[1-²H]-Hept-2-en-1-olCatalytic hydrogen-deuterium exchange at the α-carbon. acs.org

These methods provide a robust toolkit for the synthesis of various deuterated analogs of this compound, enabling detailed investigations into its chemical and biological properties. The choice of method will depend on the desired labeling pattern and the required isotopic purity for the specific application.

Computational Chemistry and Molecular Modeling of Hept 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of Hept-2-en-1-ol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO, Frontier Orbitals)

For this compound, the HOMO is expected to be localized primarily on the π-orbital of the carbon-carbon double bond and the lone pair electrons of the oxygen atom, as these are the regions of highest electron density. The LUMO would correspond to the antibonding π*-orbital of the C=C bond. An intramolecular charge transfer can occur from the HOMO to the LUMO upon excitation. researchgate.net

DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can precisely calculate the energies of these orbitals. physchemres.orgmdpi.com While specific calculations for this compound are not widely published, analysis of similar alkenols and related structures provides a strong predictive framework. mdpi.com The resulting energy gap helps in understanding the molecule's reactivity in various chemical reactions, such as electrophilic additions across the double bond.

Table 1: Representative Frontier Molecular Orbital Data for an Alkenol System This table presents typical values for a comparable molecule calculated using DFT to illustrate the expected data for this compound.

Molecular OrbitalEnergy (eV)Description
HOMO-6.35Highest Occupied Molecular Orbital
LUMO1.81Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 8.16 LUMO - HOMO

This interactive table is based on representative data for analogous compounds.

Reaction Energy Profiles and Mechanistic Insights

For this compound, several reactions can be modeled. A key example is the acid-catalyzed isomerization, which can lead to the migration of the double bond. benchchem.com A computational study of this mechanism would involve modeling the protonation of the double bond, the formation of a carbocation intermediate, and subsequent rearrangement. benchchem.com DFT calculations can locate the transition state structures and determine the energy barriers for each step. d-nb.info Similarly, the oxidation of the primary alcohol group to form (E)-hept-2-enal can be investigated. researchgate.net Computational analysis would clarify whether the reaction proceeds via a concerted or stepwise mechanism.

Table 2: Example Reaction Energy Profile for a Hypothetical Alkenol Isomerization This table illustrates the type of data obtained from DFT calculations for a reaction mechanism.

SpeciesRelative Energy (kcal/mol)Description
Reactant (this compound + H⁺)0.0Starting materials
Transition State 1+15.7Barrier for initial protonation
Intermediate (Carbocation)+5.2Formed after protonation
Transition State 2+12.5Barrier for rearrangement
Product (Hept-3-en-1-ol + H⁺)-2.1Final products

This interactive table is based on hypothetical data to illustrate the concept.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure elucidation and verification. acs.org For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic shielding tensors of nuclei like ¹H and ¹³C. gaussian.comimist.maresearchgate.net These shielding values are then converted into chemical shifts (δ) for comparison with experimental data.

The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and whether solvent effects are included. researchgate.net For a molecule like (E)-hept-2-en-1-ol, for which experimental NMR data is available, a computational study would serve to validate the structural assignment. mdpi.comresearchgate.net A strong correlation between the calculated and experimental spectra provides high confidence in the assigned structure. cam.ac.uk

Table 3: Experimental NMR Chemical Shifts for (E)-Hept-2-en-1-ol in CDCl₃ Source: Data compiled from experimental findings. mdpi.comresearchgate.net

AtomExperimental ¹³C Chemical Shift (δ, ppm)Atom(s)Experimental ¹H Chemical Shift (δ, ppm)
C163.78H1 (2H)4.06 (d)
C2129.13H2, H3 (2H)5.57-5.74 (m)
C3133.45H4 (2H)2.01-2.07 (m)
C432.08H5, H6 (4H)1.29-1.36 (m)
C531.52H7 (3H)0.90 (t)
C622.41OH (1H)2.24 (br s)
C714.07

This interactive table presents experimentally determined NMR data.

Table 4: Comparison of Experimental and Hypothetical GIAO-Calculated ¹³C NMR Shifts This table illustrates how theoretical data is compared against experimental values to validate a structure.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C163.7864.10+0.32
C2129.13129.85+0.72
C3133.45134.01+0.56
C432.0832.55+0.47
C531.5231.89+0.37
C622.4122.80+0.39
C714.0714.33+0.26

This interactive table uses hypothetical calculated data for illustrative purposes.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, it is computationally expensive for studying large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for exploring the conformational flexibility and intermolecular interactions of this compound.

Conformational Analysis and Flexibility

This compound possesses significant conformational flexibility due to rotation around its single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. researchgate.net The primary sources of flexibility are the rotations about the C-C bonds of the butyl group and the C-O bond of the alcohol.

Molecular mechanics force fields (like MM3 or GFN-FF) can be used to perform a systematic conformational search. nih.gov This involves rotating key dihedral angles and calculating the potential energy of each resulting structure. The output is a potential energy surface that identifies low-energy minima, corresponding to the most stable conformers. For the alkyl chain, staggered conformations are generally favored over eclipsed ones to minimize torsional strain. The orientation of the hydroxyl group will also be critical, as it can influence intramolecular hydrogen bonding and steric interactions.

Table 5: Key Dihedral Angles in this compound for Conformational Analysis

Dihedral AngleDescriptionExpected Stable Conformations
H-O-C1-C2Rotation of the hydroxyl groupAnti and gauche orientations relative to the C2-C3 bond
C2-C3-C4-C5Rotation of the butyl chainStaggered arrangements (anti, gauche)
C3-C4-C5-C6Rotation of the butyl chainStaggered arrangements (anti, gauche)
C4-C5-C6-C7Rotation of the butyl chainStaggered arrangements (anti, gauche)

This interactive table outlines the rotatable bonds crucial for the conformational flexibility of this compound.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase (as a liquid or in solution) is governed by its intermolecular interactions. The hydroxyl group is the primary site for strong hydrogen bonding, where it can act as both a hydrogen bond donor and acceptor. benchchem.com The nonpolar alkyl chain contributes through weaker van der Waals forces.

Molecular dynamics (MD) simulations are ideal for studying these interactions. researchgate.net In an MD simulation, a system of many this compound molecules (and solvent molecules, if applicable) is modeled over time, following the principles of classical mechanics. These simulations can reveal details about the structure of the liquid, such as radial distribution functions, and the dynamics of hydrogen bond networks.

Solvation effects, or how a solvent influences the molecule's properties and conformation, can be studied using either explicit solvent models (where individual solvent molecules are included in the simulation) or implicit solvation models (where the solvent is treated as a continuous medium, such as in the Prime MM-GBSA method). nih.gov These models are crucial for accurately predicting conformational preferences and reaction energetics in solution, as intermolecular interactions with the solvent can stabilize or destabilize different conformers or transition states. rsc.org For instance, the presence of a protic solvent like water would lead to strong hydrogen bonding interactions with the hydroxyl group of this compound.

Docking and Ligand-Protein Interaction Studies

Computational docking simulations are pivotal in predicting the binding affinity and interaction patterns of small molecules, such as this compound, with biological protein targets. These in silico methods provide valuable insights into the molecular basis of these interactions, guiding further experimental research without implying clinical utility.

Research Findings

While extensive docking studies focusing exclusively on this compound are not widely documented, related research on plant-derived compounds offers a framework for understanding its potential interactions. A computational study investigating potential skin-lightening agents from Curcuma longa (turmeric) identified a related compound, (R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)this compound, through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.net This study proceeded to perform molecular docking of various phytochemicals from turmeric and clove against human tyrosinase-related protein 1 (TYRP1), a key enzyme in melanin (B1238610) synthesis. researchgate.neticm.edu.pl

In this context, the study identified Ar-turmerone and 3,4-dimethoxybenzamidoxime (B3078699) as potential inhibitors of TYRP1, with binding free energies of -6.6 kcal/mol and -6.8 kcal/mol, respectively. researchgate.net These interactions were found to be more stable than that of hydroquinone (B1673460) (-5.1 kcal/mol), a known tyrosinase inhibitor. researchgate.net The primary interactions observed between the hit compounds and the TYRP1 enzyme involved hydrogen bonds and van der Waals forces. icm.edu.pl Specifically, the hydroxyl (–OH) and carbonyl (C=O) functional groups of the ligands were crucial for these interactions. icm.edu.pl

Although this compound itself was not the primary focus of the docking analysis in this particular study, its structural features—notably the hydroxyl group and the alkene chain—suggest it could participate in similar types of non-covalent interactions. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the hydrocarbon chain can engage in hydrophobic and van der Waals interactions within a protein's binding pocket. volkamerlab.org

The general principles of ligand-protein interactions involve a variety of non-covalent forces. volkamerlab.org These include:

Hydrogen Bonds: Formed between an electronegative atom (like the oxygen in this compound's hydroxyl group) and a hydrogen atom attached to another electronegative atom in an amino acid residue. icm.edu.pl

Hydrophobic Interactions: Occur between the nonpolar hydrocarbon chain of the ligand and nonpolar amino acid residues in the protein's binding site. volkamerlab.org

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules. icm.edu.pl

The table below summarizes the types of interactions that are typically analyzed in docking studies and which would be relevant for assessing the binding of this compound to a protein target.

Interaction TypePotential Contribution from this compoundInteracting Protein Residues (Examples)
Hydrogen BondThe hydroxyl (-OH) group acts as a donor/acceptor. icm.edu.plSerine, Threonine, Tyrosine, Aspartate, Glutamate
Hydrophobic InteractionThe seven-carbon aliphatic chain. volkamerlab.orgLeucine, Isoleucine, Valine, Alanine, Phenylalanine
Van der Waals ForcesThe entire molecule contributes. icm.edu.plAll residues in close proximity within the binding pocket.
Pi-Alkyl InteractionThe double bond (en) interacting with aromatic rings.Phenylalanine, Tyrosine, Tryptophan

Molecular docking simulations utilize scoring functions to estimate the binding free energy of a ligand-protein complex, with lower energy values typically indicating a more stable interaction. mdpi.com For instance, studies on other natural compounds have used tools like AutoDock to calculate these binding energies and identify key interacting amino acid residues. scholarsresearchlibrary.com A comprehensive docking study of this compound would involve preparing its 3D structure, defining the binding site on a target protein, and running simulations to generate and rank potential binding poses based on these energy scores.

Historical Perspective and Evolution of Hept 2 En 1 Ol Research

Development of Pioneering Synthetic Routes

The need for pure standards for analytical confirmation and for larger quantities for biological testing spurred the development of synthetic routes to Hept-2-en-1-ol. Pioneering methods often involved the reduction of corresponding α,β-unsaturated aldehydes or ketones.

A foundational approach involves the reduction of trans-2-heptenal (B126707) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or diisobutylaluminum hydride (DIBAL-H). vulcanchem.combenchchem.com While effective, controlling the selectivity to prevent reduction of the carbon-carbon double bond was a key challenge addressed by later refinements, such as the use of cerium(III) chloride (CeCl₃) in conjunction with NaBH₄ to enhance 1,2-addition to the carbonyl group. benchchem.com

Another significant historical route is the hydroboration-oxidation of 1-heptyne (B1330384). vulcanchem.combenchchem.com This method exemplifies the application of organoborane chemistry to achieve anti-Markovnikov addition across a triple bond, leading to the desired alcohol after oxidative workup.

A more stereospecific synthesis for the (E)-isomer involves the reduction of an alkyne precursor, hept-2-yn-1-ol, using lithium aluminium hydride (LiAlH₄). mdpi.com This reaction provides a reliable method for generating the trans-alkene geometry. The precursor, hept-2-yn-1-ol, can be synthesized by reacting the lithium salt of propargyl alcohol with n-butyl bromide. mdpi.com The Corey-Fuchs reaction represents another powerful, albeit more complex, method that could be adapted for creating the necessary alkyne intermediates from an aldehyde. rsc.org

Synthetic MethodKey ReagentsPrecursorSignificance
Reduction of EnoneNaBH₄/CeCl₃, DIBAL-Htrans-2-HeptenalEarly, direct route from corresponding aldehyde. vulcanchem.combenchchem.com
Hydroboration-OxidationBorane (B79455) (BH₃), H₂O₂/NaOH1-HeptyneClassic example of anti-Markovnikov hydration of an alkyne. vulcanchem.combenchchem.com
Alkyne ReductionLiAlH₄Hept-2-yn-1-olStereoselective route to the (E)-isomer. mdpi.com
Organometallic Additionn-BuLi, Propargyl alcohol, n-Butyl bromidePropargyl alcoholBuilds the carbon skeleton for alkyne precursors. mdpi.com

Advancements in Analytical Characterization Techniques Over Time

The ability to study this compound has been intrinsically linked to the evolution of analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): In the early stages, GC was crucial for separating this compound from other volatile compounds. The coupling with Mass Spectrometry (MS) was a major leap forward, allowing for the determination of its molecular weight (114.19 g/mol ) and providing a characteristic fragmentation pattern for identification. benchchem.comcsic.es Modern GC-MS systems are used to differentiate between isomers and identify the compound in complex matrices like donkey and horse meat. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of ¹H and ¹³C NMR spectroscopy provided the definitive tool for structural elucidation. ¹H NMR allows for the confirmation of the allylic alcohol structure and the determination of the double bond's stereochemistry (cis or trans) through the analysis of vinyl proton coupling constants. benchchem.commdpi.com For instance, the ¹³C NMR spectrum of (E)-hept-2-en-1-ol shows characteristic peaks around δ 133.45 and 129.13 ppm for the double bond carbons and δ 63.78 ppm for the carbon bearing the hydroxyl group. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy has been consistently used to validate the presence of key functional groups. A broad absorption peak around 3400 cm⁻¹ confirms the O-H stretch of the alcohol, while a peak in the 1640–1680 cm⁻¹ region indicates the C=C double bond stretch. benchchem.com

These techniques, used in concert, have provided an unambiguous means of identifying and quantifying this compound, distinguishing between its (E) and (Z) isomers, and ensuring the purity of synthetic samples. benchchem.comnih.gov

Shifting Paradigms in Biological and Ecological Investigations

The understanding of this compound's role in the natural world has undergone a significant transformation. Initially identified as a simple flavor or aroma component, research has gradually unveiled its more nuanced functions as a semiochemical—a chemical involved in communication.

The paradigm shifted from merely cataloging its presence to investigating its purpose. A critical area of this investigation has been in insect chemical ecology. For example, research into the pheromones of the pine caterpillar (Dendrolimus punctatus) identified (E)-hept-2-en-1-ol as a synthetic intermediate for one of the sex pheromone components, highlighting its relevance in the chemical language of insects. mdpi.com The study of insect pheromones, which began with the landmark identification of bombykol (B110295) in 1959, created a framework for understanding how simple molecules like heptenol could mediate complex behaviors such as mating and aggregation. slu.se

Furthermore, related heptenol structures and other unsaturated alcohols have been identified as components of defensive secretions or alarm pheromones in various insects, particularly within the Pentatomidae family (stink bugs). mdpi.com These compounds can act as repellents to predators or signal danger to conspecifics. slu.semdpi.com This evolution in understanding—from a passive plant volatile to an active agent in insect behavior—reflects a broader shift in chemical ecology, driven by more sensitive analytical tools and sophisticated behavioral bioassays. The focus is no longer just on the molecule itself, but on its function and message within an ecological context.

Conclusion and Future Directions in Hept 2 En 1 Ol Research

Summary of Key Academic Discoveries and Methodological Advancements

Hept-2-en-1-ol, a seven-carbon unsaturated alcohol, has been the subject of various scientific investigations, revealing its presence in nature and its potential as a versatile chemical building block. Academic discoveries have identified this compound in food items such as vegetable soybean seeds and as a volatile organic compound (VOC) released by the fungus Malassezia globosa during its stationary growth phase. frontiersin.orgmdpi.com Specifically, the (E)-isomer has been detected in boiled duck meat and rooibos tea. thegoodscentscompany.com

Methodological advancements have primarily focused on the synthesis and analysis of this compound and its isomers. Key synthetic routes that have been developed include:

Reduction of α,β-Unsaturated Ketones: A common method involves the reduction of 2-heptenone using reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of a cerium(III) chloride (CeCl₃) catalyst to improve selectivity. benchchem.com

Stereoselective Reduction of Alkynols: The (E)-isomer of this compound can be synthesized with high stereoselectivity through the reduction of hept-2-yn-1-ol using lithium aluminium hydride (LiAlH₄). mdpi.com

Hydroboration-Oxidation of Alkynes: The synthesis of (E)-Hept-2-en-1-ol can also be achieved via the hydroboration of 1-heptyne (B1330384) followed by an oxidative workup. benchchem.com

Analytical techniques have been crucial in identifying and characterizing this compound. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for detecting its presence in complex mixtures, such as food volatiles and microbial emissions. frontiersin.orgsemanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-transform infrared (FT-IR) spectroscopy are essential for structural elucidation and purity confirmation of synthesized samples. benchchem.com

Identification of Emerging Research Frontiers

Emerging research on this compound is branching into several exciting areas, driven by its natural occurrence and chemical properties.

Interactive Data Table: Research Frontiers for this compound

Research FrontierDescriptionKey Research Questions
Pheromonal Communication Investigation into the role of this compound derivatives as insect pheromones. For instance, related structures like (2Z,6R,1′S,5′S)-2-methyl-6-(4′-methylenebicyclo[3.1.0]hexyl)this compound act as aggregation pheromones for the stink bug Eysarcoris lewisi. jst.go.jpresearchgate.netDoes this compound itself or its simple derivatives act as a pheromone for any insect species? What are the structure-activity relationships for its pheromonal effects?
Antimicrobial and Bioactive Potential Exploring the potential antimicrobial or other bioactive properties of this compound and its derivatives. Related alkynols, such as Hept-2-yn-1-ol, are used as industrial microbicides, suggesting potential for this compound. lookchem.comDoes this compound exhibit antifungal or antibacterial activity? Could it have applications in agriculture or as a preservative?
Flavor and Fragrance Chemistry Further characterization of the sensory properties of this compound isomers and their contribution to the flavor and aroma of foods and other natural products. frontiersin.orgthegoodscentscompany.comWhat are the specific odor and taste thresholds of the (E)- and (Z)-isomers? How does it interact with other volatile compounds to create complex flavor profiles?
Biocatalysis and Green Synthesis Developing enzymatic or whole-cell biocatalytic methods for the stereoselective synthesis of this compound isomers. This aligns with the broader trend of developing more sustainable chemical manufacturing processes.Can specific enzymes be identified or engineered for the efficient and stereospecific production of (E)- or (Z)-Hept-2-en-1-ol?

Proposed Interdisciplinary Research Avenues for Comprehensive Understanding

A comprehensive understanding of this compound will be best achieved through collaborative, interdisciplinary research.

Chemical Ecology and Agricultural Science: A partnership between chemical ecologists and agricultural scientists could explore the role of this compound in plant-insect and plant-microbe interactions. For example, its emission from barley roots suggests a potential role in attracting or repelling soil organisms, including pests like wireworms. uliege.be Research in this area could investigate its function as a signaling molecule (kairomone or allomone) and its potential for use in integrated pest management strategies.

Food Science and Sensory Science: Collaboration between food scientists and sensory scientists is essential to fully elucidate the contribution of this compound to food flavor and quality. This would involve combining advanced analytical techniques to quantify its presence in various foods with sensory panel evaluations to understand its impact on taste and aroma perception. frontiersin.orgvup.sk Such studies could inform food processing techniques and the development of new food products.

Microbiology and Biotechnology: The discovery of this compound as a fungal metabolite opens up avenues for research at the intersection of microbiology and biotechnology. mdpi.com Investigating the biosynthetic pathway of this compound in Malassezia globosa could lead to the development of microbial cell factories for its sustainable production. This would involve genetic and metabolic engineering to optimize yields and selectivity.

Organic Synthesis and Materials Science: The functional groups in this compound (a hydroxyl group and a carbon-carbon double bond) make it a candidate for polymerization and the synthesis of novel materials. a2bchem.com Collaborative efforts between organic chemists and material scientists could explore its use as a monomer for creating new polymers with tailored properties for applications in industries ranging from healthcare to electronics.

By pursuing these interdisciplinary research avenues, the scientific community can unlock a deeper understanding of this compound, from its fundamental chemical properties to its ecological roles and potential applications.

Q & A

Q. What are the best practices for synthesizing Hept-2-en-1-ol to ensure reproducibility?

  • Methodological Answer : Synthesis should follow protocols emphasizing stoichiometric precision, reaction temperature control, and inert atmosphere conditions (e.g., nitrogen). Include detailed characterization via NMR (¹H/¹³C), GC-MS, and IR spectroscopy to confirm structure and purity. For new syntheses, report yields, solvent systems, and purification methods (e.g., distillation or chromatography). Cross-reference established procedures from peer-reviewed journals and validate against known spectral libraries (e.g., NIST Chemistry WebBook) .
  • Example Table :
ParameterDetails
Reaction Conditions0°C, anhydrous dichloromethane
CatalystBF₃·OEt₂
Yield72% (after column chromatography)

Q. How should researchers document experimental procedures for this compound studies?

  • Methodological Answer : Follow standardized formats (e.g., Materials and Methods sections in journals) to detail reagent sources, equipment specifications, and procedural steps. Avoid ambiguity by specifying reaction times, pH adjustments, and quenching methods. For reproducibility, include error margins for measurements and cite prior methodologies if adapted .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Prioritize ¹H NMR to confirm the double bond geometry (cis/trans via coupling constants) and alcohol proton resonance. Use ¹³C NMR to verify carbon skeleton integrity. GC-MS aids in assessing purity and identifying byproducts. Compare data with published spectra in authoritative databases (e.g., NIST) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during this compound characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected peaks in NMR) require iterative validation:

Re-run experiments under controlled conditions.

Cross-check with alternative techniques (e.g., FT-IR for functional groups).

Consult computational models (e.g., DFT calculations for predicted shifts).

Compare results with independent studies or databases to identify systematic errors .

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?

  • Methodological Answer : Use ANOVA to assess variability across reaction trials or t-tests to compare catalyst efficiencies. Report confidence intervals (95%) and standard deviations. Software like R or Python’s SciPy can automate calculations. For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable .

Q. How can computational models validate experimental data for this compound’s physicochemical properties?

  • Methodological Answer : Compare computational predictions (e.g., boiling point via COSMO-RS) with experimental data using regression analysis. Discrepancies >5% warrant re-evaluation of model parameters or experimental conditions. Cite benchmarks from trusted sources (e.g., NIST) in publications .
  • Example Table :
PropertyExperimental ValueComputational PredictionDeviation
Boiling Point (°C)1751684.0%

Q. How should researchers address inconsistencies in catalytic efficiency studies for this compound production?

  • Methodological Answer : Conduct sensitivity analyses to isolate variables (e.g., catalyst loading, solvent polarity). Use Design of Experiments (DoE) frameworks to optimize parameters. Publish negative results to inform the field and avoid redundancy .

Q. What strategies ensure ethical data management in this compound research?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Archive raw spectra and chromatograms in repositories (e.g., Zenodo).
  • Document metadata (e.g., instrument calibration dates, batch numbers).
  • Disclose conflicts of interest and funding sources transparently .

Contradiction Analysis & Iterative Research

Q. How to handle conflicting literature reports on this compound’s reactivity?

  • Methodological Answer : Perform a systematic literature review to identify methodological differences (e.g., solvent choices, temperature gradients). Replicate key studies under standardized conditions. Use meta-analysis to reconcile findings, highlighting contextual limitations (e.g., air-sensitive vs. ambient reactions) .

Q. What frameworks support iterative refinement of this compound synthesis protocols?

  • Methodological Answer :
    Implement Plan-Do-Check-Act (PDCA) cycles:

Plan : Hypothesize based on prior data.

Do : Test with controlled variables.

Check : Analyze via spectroscopic/statistical tools.

Act : Adjust parameters and repeat.
Publish iterative findings to contribute to collective optimization .

Data Presentation & Publication Guidelines

Q. How to structure a manuscript on this compound for high-impact journals?

  • Methodological Answer :
    Follow IMRaD (Introduction, Methods, Results, Discussion) format:
  • Introduction : Highlight knowledge gaps (e.g., understudied reaction mechanisms).
  • Methods : Cite established protocols and detail deviations.
  • Results : Use tables/figures for key data (e.g., reaction yields, spectral peaks).
  • Discussion : Link findings to broader implications (e.g., green chemistry applications).
    Adhere to journal-specific guidelines for references (e.g., Vancouver style) and supplementary materials .

Q. What are common pitfalls in reporting this compound research, and how to avoid them?

  • Methodological Answer :
  • Pitfall 1 : Overlooking trace impurities in NMR.
    Solution : Use deuterated solvents and report impurity thresholds.
  • Pitfall 2 : Incomplete experimental details.
    Solution : Follow checklists (e.g., CHAMP) for methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.